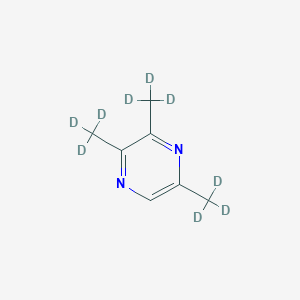

2,3,5-Trimethylpyrazine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H10N2 |

|---|---|

Poids moléculaire |

131.22 g/mol |

Nom IUPAC |

2,3,5-tris(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3/i1D3,2D3,3D3 |

Clé InChI |

IAEGWXHKWJGQAZ-GQALSZNTSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=CN=C(C(=N1)C([2H])([2H])[2H])C([2H])([2H])[2H] |

SMILES canonique |

CC1=CN=C(C(=N1)C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trimethylpyrazine-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterated form of 2,3,5-trimethylpyrazine (B81540), a naturally occurring volatile organic compound found in a variety of roasted and fermented foods. Due to its isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of its non-deuterated counterpart and other flavor compounds in complex matrices. Its use significantly improves the accuracy and precision of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, synthesis, relevant biological pathways, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties very similar to its non-deuterated analog. The primary difference lies in its molecular weight due to the replacement of nine hydrogen atoms with deuterium (B1214612).

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2,3,5-Tris(methyl-d3)pyrazine | |

| CAS Number | 85735-49-5 | [1] |

| Molecular Formula | C₇HD₉N₂ | [1] |

| Molecular Weight | 131.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 171-172 °C (for non-deuterated) | [3] |

| Density | 0.979 g/mL at 25 °C (for non-deuterated) | [3] |

| Solubility | Soluble in organic solvents | [4] |

| Isotopic Purity | Typically ≥98% (as specified by supplier) | [5] |

Synthesis of this compound

Proposed Experimental Protocol:

-

Synthesis of Deuterated 1,2-Diaminopropane (B80664) (1,2-Diaminopropane-d7): This precursor could be synthesized from a deuterated starting material such as acetone-d6. A multi-step synthesis involving reductive amination or other established methods for amine synthesis would be employed, using deuterated reagents to ensure the incorporation of deuterium atoms.

-

Synthesis of Deuterated 2,3-Butanedione (2,3-Butanedione-d6): This can be achieved through the oxidation of 2-butanone-d8, which is commercially available.

-

Condensation Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-diaminopropane-d7 in a suitable anhydrous solvent such as ethanol-d6.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 2,3-butanedione-d6 (B143847) to the cooled solution with constant stirring.

-

Allow the reaction to proceed at low temperature for several hours, followed by gradual warming to room temperature.

-

-

Dehydrogenation:

-

The resulting dihydropyrazine (B8608421) intermediate is then dehydrogenated to form the aromatic pyrazine (B50134) ring. This can be achieved by heating the reaction mixture in the presence of a suitable catalyst, such as palladium on carbon, or by air oxidation.[6]

-

-

Purification:

-

The crude product is purified by distillation or column chromatography to yield pure this compound.

-

-

Characterization:

-

The final product is characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

-

Biological Significance and Metabolic Pathway

The non-deuterated 2,3,5-trimethylpyrazine is a known metabolite in various microorganisms, particularly in Bacillus subtilis, where it contributes to the characteristic aroma of fermented foods.[7] The biosynthetic pathway involves the condensation of two key precursors derived from amino acid and carbohydrate metabolism: aminoacetone (from L-threonine) and acetoin (B143602) (from pyruvate).[7][8]

Caption: Biosynthetic pathway of 2,3,5-Trimethylpyrazine in Bacillus subtilis.

Application as an Internal Standard in GC-MS Analysis

This compound is an ideal internal standard for the quantification of volatile and semi-volatile compounds, especially pyrazines, in complex food and biological matrices. Its chemical similarity to the analytes of interest ensures similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in the mass spectrometer.

Experimental Protocol: Quantification of 2,3,5-Trimethylpyrazine in Coffee using GC-MS

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 2,3,5-Trimethylpyrazine (non-deuterated) in methanol (B129727) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Create a series of calibration standards by serially diluting the 2,3,5-Trimethylpyrazine stock solution and adding a constant, known amount of the this compound internal standard solution to each.

-

-

Sample Preparation:

-

Weigh 1 gram of finely ground coffee into a headspace vial.

-

Add a known amount of the this compound internal standard solution directly to the coffee grounds.

-

Seal the vial immediately.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a constant temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

-

Use a suitable capillary column (e.g., DB-WAX) for chromatographic separation.

-

Set the oven temperature program to achieve good separation of the target analytes. A typical program might be: start at 40°C (hold for 3 min), ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min (hold for 10 min).[9]

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ions of 2,3,5-Trimethylpyrazine (m/z 122) and this compound (m/z 131).

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.

-

Determine the concentration of 2,3,5-Trimethylpyrazine in the coffee sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Caption: Workflow for the quantification of volatile compounds using an internal standard.

Spectral Data

¹H-NMR Spectroscopy:

In a ¹H-NMR spectrum of this compound, the characteristic signals for the methyl protons would be absent due to the substitution with deuterium. A residual signal from any non-deuterated impurity might be observed. The singlet for the aromatic proton on the pyrazine ring would remain.

Mass Spectrometry:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 131. The fragmentation pattern would be similar to that of the non-deuterated compound, with fragments showing a mass shift corresponding to the number of deuterium atoms they retain.

| Ion Fragment (Non-deuterated) | m/z (Non-deuterated) | Expected m/z (d9) |

| [M]⁺ | 122 | 131 |

| [M-CH₃]⁺ | 107 | 113 |

| [M-HCN]⁺ | 95 | 104 |

Conclusion

This compound is a powerful analytical tool for researchers in the fields of food science, flavor chemistry, and drug metabolism. Its utility as an internal standard in mass spectrometry-based methods provides a high degree of accuracy and precision in the quantification of volatile and semi-volatile analytes. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its biological context, and detailed experimental protocols for its application. As the demand for highly accurate analytical methods continues to grow, the importance of isotopically labeled standards like this compound will undoubtedly increase.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]

- 3. 2,3,5-三甲基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy Bulk - 2,3,5-Trimethylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 7. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,3,5-Trimethylpyrazine-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterated form of 2,3,5-trimethylpyrazine (B81540), a naturally occurring volatile organic compound found in a variety of roasted and fermented foods. Its unique organoleptic properties contribute to the characteristic aromas of coffee, cocoa, and nuts. In the scientific realm, the deuterated analogue serves as an invaluable tool, primarily as an internal standard for quantitative analyses and as a tracer in metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate measurements in complex matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and metabolic significance of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated form (2,3,5-Trimethylpyrazine) are provided for comparison, as they are expected to be very similar.

| Property | This compound | 2,3,5-Trimethylpyrazine |

| Molecular Formula | C₇HD₉N₂ | C₇H₁₀N₂ |

| Molecular Weight | 131.22 g/mol | 122.17 g/mol |

| CAS Number | 85735-49-5 | 14667-55-1 |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | ~171-172 °C (estimated) | 171-172 °C |

| Density | ~0.979 g/mL at 25 °C (estimated) | 0.979 g/mL at 25 °C |

| Refractive Index | ~1.5040 at 20 °C (estimated) | 1.5040 at 20 °C |

| Solubility | Soluble in organic solvents | Soluble in water and organic solvents |

Experimental Protocols

Synthesis and Purification

The synthesis of this compound involves the deuteration of its non-labeled precursor. A general method for the deuteration of aromatic compounds can be adapted for this purpose.

Synthesis of this compound:

A plausible method for the synthesis of this compound involves an acid-catalyzed hydrogen-deuterium exchange reaction.

-

Materials: 2,3,5-Trimethylpyrazine, Deuterium oxide (D₂O, 99.8 atom % D), Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D), Anhydrous sodium sulfate, Diethyl ether.

-

Procedure:

-

In a sealed reaction vessel, dissolve 2,3,5-Trimethylpyrazine in a significant molar excess of Deuterium oxide.

-

Add a catalytic amount of deuterated sulfuric acid to the mixture.

-

Heat the mixture at a temperature of 120-150°C for 24-48 hours with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR or GC-MS.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate in D₂O.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purification:

Purification of the crude product is essential to remove any unreacted starting material and byproducts.[1][2][3][4]

-

Materials: Crude this compound, Silica (B1680970) gel (for column chromatography), Hexane (B92381), Ethyl acetate (B1210297).

-

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the concentration of ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Analytical Methodologies

This compound is predominantly used as an internal standard in quantitative analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

This method is suitable for the analysis of volatile pyrazines in various matrices, such as food and biological samples.[5][6]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the sample into a headspace vial.

-

Add a precise amount of this compound solution (as an internal standard).

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injection: Thermally desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for both 2,3,5-trimethylpyrazine and this compound in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

-

Quantification: The concentration of 2,3,5-trimethylpyrazine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

This method is suitable for the analysis of less volatile pyrazine (B50134) metabolites or for matrices that are not amenable to GC analysis.[7][8][9]

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Sample Preparation:

-

Homogenize the sample (e.g., tissue, urine).

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

-

Add a known amount of this compound as an internal standard prior to extraction.

-

Evaporate the extract to dryness and reconstitute in a suitable solvent for LC analysis.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid to improve ionization.

-

Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard, providing high selectivity and sensitivity.

-

-

Quantification: Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its non-deuterated counterpart is a product of microbial metabolism. Understanding this biosynthetic pathway is crucial for researchers studying food science, fermentation, and microbial biochemistry.

Caption: Biosynthetic pathway of 2,3,5-Trimethylpyrazine in microorganisms.

This diagram illustrates the convergence of glycolysis and amino acid metabolism in the formation of 2,3,5-trimethylpyrazine. Glucose is converted to pyruvic acid, which then forms acetoin. Concurrently, L-threonine is metabolized to aminoacetone. The condensation of aminoacetone, acetoin, and ammonia leads to the formation of 2,3,5-trimethylpyrazine.

Conclusion

This compound is a powerful analytical tool for researchers across various scientific disciplines. Its chemical properties, particularly its isotopic stability and mass difference from the native compound, make it an ideal internal standard for accurate and precise quantification. The detailed experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this important labeled compound. Furthermore, the elucidation of the biosynthetic pathway of its non-deuterated counterpart provides valuable insights for those in the fields of food science and microbiology. As research in metabolomics and drug development continues to advance, the utility of deuterated standards like this compound will undoubtedly continue to grow.

References

- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,3,5-Trimethylpyrazine-d9 (CAS: 85735-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterated form of 2,3,5-Trimethylpyrazine (B81540), a naturally occurring volatile organic compound found in a variety of roasted, fermented, and heated foods.[1][2] Due to its stable isotopic labeling, this compound serves as an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry-based techniques.[3][4] This guide provides an in-depth overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for both this compound and its non-deuterated analogue.

Table 1: Physicochemical Properties

| Property | This compound | 2,3,5-Trimethylpyrazine |

| CAS Number | 85735-49-5[4] | 14667-55-1[2] |

| Molecular Formula | C₇HD₉N₂[4] | C₇H₁₀N₂[2] |

| Molecular Weight | 131.22 g/mol [4] | 122.17 g/mol [2] |

| Appearance | Not specified (typically a liquid) | Clear, colorless to pale yellow liquid[2] |

| Boiling Point | Not specified | 171-172 °C[5] |

| Density | Not specified | 0.979 g/mL at 25 °C[5] |

| Refractive Index | Not specified | n20/D 1.5040[5] |

| Solubility | Not specified | Soluble in water[2] |

Table 2: Safety and Handling Information (for 2,3,5-Trimethylpyrazine)

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor.[6][7] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7] |

| Harmful if swallowed.[6][7] | Do not eat, drink or smoke when using this product.[7] |

| Causes serious eye irritation.[7] | Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| May cause respiratory irritation.[8] | Use only outdoors or in a well-ventilated area.[8] |

Synthesis and Biosynthesis

Chemical Synthesis of 2,3,5-Trimethylpyrazine:

Several synthetic routes for 2,3,5-Trimethylpyrazine have been reported. A common method involves the condensation of 1,2-diaminopropane (B80664) with 2,3-butanedione.[9] The resulting 2,3,5-trimethyl-5,6-dihydropyrazine is then dehydrogenated to yield the final product.[9] Another patented method describes the reaction of an acetoin (B143602) dimer solution with propanediamine, followed by a catalytic dehydrogenation step.[10]

Biosynthesis of 2,3,5-Trimethylpyrazine:

Microorganisms, particularly species of Bacillus, are known to produce 2,3,5-trimethylpyrazine.[1][11] The biosynthetic pathway often involves L-threonine as a precursor. L-threonine is converted to L-2-amino-acetoacetate by L-threonine-3-dehydrogenase, which then decarboxylates to form aminoacetone.[11][12][13] Further non-enzymatic reactions are proposed to lead to the formation of the pyrazine (B50134) ring.[11][13]

Synthesis of this compound:

Specific, publicly available protocols for the synthesis of this compound are scarce. Generally, deuterated analogues are prepared by incorporating deuterium-labeled starting materials in the synthesis or through hydrogen-deuterium exchange reactions on the final compound under specific catalytic conditions.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[14]

Experimental Protocols

General Protocol for the Use of this compound as an Internal Standard in GC-MS Analysis:

This protocol provides a general workflow for the quantification of 2,3,5-trimethylpyrazine in a sample matrix.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2,3,5-trimethylpyrazine (the analyte) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (a sample matrix known not to contain the analyte) with known concentrations of the analyte stock solution.

-

To each calibration standard, add a constant, known amount of the internal standard stock solution.

-

-

Sample Preparation:

-

To the unknown samples, add the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

-

GC-MS Analysis:

-

Analyze the prepared calibration standards and samples by GC-MS. The GC conditions (e.g., column type, temperature program) should be optimized to achieve good separation of the analyte and other matrix components.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the analyte and the internal standard.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting this ratio against the known concentration of the analyte.

-

For the unknown samples, calculate the ratio of the analyte peak area to the internal standard peak area and use the calibration curve to determine the concentration of the analyte.

-

Metabolism

Understanding the metabolism of 2,3,5-trimethylpyrazine is crucial in fields like food science and toxicology. Studies in humans have shown that after ingestion, 2,3,5-trimethylpyrazine is metabolized and excreted in the urine.[15][16] The primary metabolic pathway involves the oxidation of the methyl groups to form carboxylic acids.[15] The major metabolites identified are 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid.[15]

Visualizations

References

- 1. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu [mdpi.com]

- 2. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. 2,3,5-Trimethylpyrazine 99 14667-55-1 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. prod.adv-bio.com [prod.adv-bio.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 10. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]

- 11. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated 2,3,5-Trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated isotopologues of 2,3,5-trimethylpyrazine (B81540), a significant compound in flavor and fragrance chemistry, as well as a potential tool in metabolic research and drug development. This document details experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to elucidate the synthetic pathways.

Introduction

2,3,5-Trimethylpyrazine is a heterocyclic aromatic compound known for its characteristic nutty and roasted aroma, making it a key component in the flavor profile of many foods.[1] The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the molecular structure of 2,3,5-trimethylpyrazine creates isotopically labeled analogues that are invaluable for a range of scientific applications. These deuterated compounds serve as internal standards in quantitative mass spectrometry-based assays, enabling precise and accurate quantification of their non-deuterated counterparts in complex matrices.[2] Furthermore, deuterium labeling can alter the metabolic profile of molecules, a property of significant interest in drug discovery and development. This guide explores the primary methods for the synthesis of deuterated 2,3,5-trimethylpyrazine, focusing on providing detailed, actionable protocols for laboratory application.

Synthetic Strategies

The synthesis of deuterated 2,3,5-trimethylpyrazine can be approached through two main strategies:

-

Synthesis from Deuterated Precursors: This "bottom-up" approach involves the construction of the pyrazine (B50134) ring from starting materials that already contain deuterium at the desired positions. This method offers precise control over the location and number of deuterium atoms.

-

Deuteration of Pre-existing 2,3,5-Trimethylpyrazine or its Intermediates: This strategy involves the exchange of hydrogen atoms for deuterium on the fully formed pyrazine or a synthetic precursor. This can be achieved through various chemical reactions, such as catalytic hydrogen-deuterium (H-D) exchange or reactions with deuterated reagents.

This guide will focus on a well-documented method that falls under the first strategy: the synthesis of 2,3-d₃,5-trimethylpyrazine via a Grignard reaction with a deuterated methylating agent. Additionally, a general pathway for producing more extensively deuterated analogs through the use of deuterated bulk starting materials will be discussed.

Experimental Protocols

Synthesis of 2,3-d₃,5-Trimethylpyrazine

This protocol is adapted from a published method for the synthesis of 2,3-d₃,5-trimethylpyrazine and provides a reliable route to this specific isotopologue.[3]

Reaction Scheme:

Caption: Synthesis of 2,3-d3,5-Trimethylpyrazine.

Materials:

-

3-Chloro-2,5-dimethylpyrazine

-

Methyl-d₃-magnesium iodide (1 M solution in diethyl ether)

-

Iron(III) acetylacetonate

-

Dry diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Pentane

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-2,5-dimethylpyrazine (1.0 eq) and iron(III) acetylacetonate (0.06 eq) in dry diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methyl-d₃-magnesium iodide (1.4 eq, 1 M in ether) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a pentane/ether (7:3) eluent system to yield the final product, 2,3-d₃,5-trimethylpyrazine.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 22% | [3] |

| Purity | High (as determined by chromatography) | [3] |

| Isotopic Purity | Not explicitly stated, but expected to be high based on the starting material. |

General Synthetic Route for Highly Deuterated 2,3,5-Trimethylpyrazine

For the synthesis of more extensively deuterated isotopologues, such as 2,3,5-trimethylpyrazine-d₉, a strategy employing deuterated precursors for the core pyrazine synthesis is necessary. The classical synthesis of 2,3,5-trimethylpyrazine involves the condensation of 2,3-butanedione (B143835) with 1,2-diaminopropane (B80664).[1] By utilizing the deuterated versions of these starting materials, one can achieve a high degree of deuterium incorporation in the final product.

Logical Workflow for the Synthesis of Deuterated 2,3,5-Trimethylpyrazine:

Caption: General workflow for synthesizing highly deuterated 2,3,5-trimethylpyrazine.

Data Presentation and Analysis

The successful synthesis of deuterated compounds necessitates rigorous analytical characterization to confirm the identity, purity, and extent of deuterium incorporation.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for analyzing volatile compounds like 2,3,5-trimethylpyrazine. GC separates the components of a mixture, and MS provides information about the mass-to-charge ratio of the eluted compounds. By comparing the mass spectrum of the deuterated product to its non-deuterated standard, one can confirm the incorporation of deuterium and assess the isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the molecule. In deuterated compounds, the absence of signals at specific positions confirms the location of deuterium atoms. ¹³C NMR can also provide structural information.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the synthesized compound and to differentiate between isotopologues with very similar masses.

Isotopic Purity Determination:

The isotopic purity of a deuterated compound is a critical parameter and can be determined from mass spectrometry data. It is typically expressed as the percentage of the desired deuterated isotopologue relative to all other isotopologues (including the non-deuterated and partially deuterated species).

Table of Synthetic Approaches and Expected Outcomes:

| Synthetic Method | Deuterated Precursor(s) | Expected Deuterated Product | Potential Yield Range | Potential Purity Range |

| Grignard Reaction | Methyl-d₃-magnesium iodide | 2,3-d₃,5-Trimethylpyrazine | 22% (reported) | High |

| Condensation | 2,3-Butanedione-d₆, 1,2-Diaminopropane | 2,3,5-Trimethylpyrazine-d₉ (and other isotopologues) | Variable | Dependent on precursor purity |

| Condensation | 2,3-Butanedione, 1,2-Diaminopropane-d₄ | 2,3,5-Trimethylpyrazine-d₄ (on the diaminopropane (B31400) moiety) | Variable | Dependent on precursor purity |

| Condensation | 2,3-Butanedione-d₆, 1,2-Diaminopropane-d₄ | 2,3,5-Trimethylpyrazine-d₁₀ (if all exchangeable protons are deuterated) | Variable | Dependent on precursor purity |

Conclusion

The synthesis of deuterated 2,3,5-trimethylpyrazine is a valuable endeavor for researchers in various scientific fields. The Grignard-based approach provides a specific and reproducible method for obtaining the d₃-analogue. For more extensively labeled compounds, the condensation of deuterated precursors offers a versatile strategy, although the synthesis of these precursors requires further investigation and optimization. The analytical techniques outlined in this guide are essential for the proper characterization and quality control of the final deuterated products. This technical guide serves as a foundational resource for the synthesis and analysis of these important isotopically labeled compounds.

References

A Technical Guide to 2,3,5-Trimethylpyrazine-d9: Properties, Applications, and Analytical Methodologies

Abstract: This technical guide provides an in-depth overview of 2,3,5-Trimethylpyrazine-d9 (TMP-d9), the deuterated isotopologue of 2,3,5-Trimethylpyrazine (TMP). It details the physicochemical properties, molecular weight, and core applications of TMP-d9, particularly its critical role as an internal standard for quantitative analysis in research, drug development, and flavor science. The document includes detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and visual workflows to illustrate its application in analytical chemistry.

Physicochemical Properties

2,3,5-Trimethylpyrazine is a volatile heterocyclic nitrogen compound, recognized by its distinct aroma of roasted nuts, baked potatoes, or coffee.[1][2] It is naturally found in a wide variety of baked and roasted foods, including coffee, cocoa, peanuts, and bread.[1][3] Its deuterated form, this compound, substitutes the nine hydrogen atoms on its three methyl groups with deuterium (B1214612). This isotopic substitution is crucial for its primary application as an internal standard, as it renders the molecule chemically almost identical to its native counterpart but easily distinguishable by mass spectrometry.

The key quantitative and identifying properties of both the native and deuterated compounds are summarized below for direct comparison.

| Property | 2,3,5-Trimethylpyrazine (Native) | This compound (Deuterated) |

| Molecular Formula | C₇H₁₀N₂[4] | C₇HD₉N₂[5][6] |

| Molecular Weight | 122.17 g/mol [2][4] | 131.22 g/mol [5][6] |

| CAS Number | 14667-55-1[2][3][4] | 85735-49-5[5][6][7] |

| Appearance | Clear, colorless to pale yellow liquid[1][2] | Not specified, assumed similar to native |

| Odor | Baked potato, roasted nut, cocoa aroma[1][2] | Not specified, assumed similar to native |

Core Applications in Research and Development

The primary utility of this compound stems from its nature as a stable isotope-labeled compound. This makes it an invaluable tool in quantitative analytical workflows.

-

Internal Standard for Quantitative Analysis : TMP-d9 is widely used as an internal standard for the precise quantification of native 2,3,5-Trimethylpyrazine in various matrices via GC-MS or LC-MS.[7] Deuterated standards are considered the "gold standard" for mass spectrometry because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[8] This co-eluting behavior helps to accurately correct for analyte loss during sample workup and for variations in instrument response, leading to highly accurate and precise measurements.[8]

-

Metabolic and Pharmacokinetic Tracer : In drug development and metabolic research, deuterated compounds like TMP-d9 can be used as tracers.[7] The incorporation of stable isotopes allows researchers to track the metabolic fate and pharmacokinetic profile of the parent compound in vitro and in vivo.[5][7] Deuteration has been noted for its potential to alter the metabolic and pharmacokinetic profiles of drug molecules, a phenomenon studied using such labeled compounds.[5][7]

Experimental Protocols and Methodologies

Accurate characterization and quantification are paramount. This section details the methodologies for the synthesis, characterization, and analytical use of TMP-d9.

Synthesis Outline

The synthesis of unlabeled 2,3,5-Trimethylpyrazine can be achieved by condensing 1,2-diaminopropane (B80664) with 2,3-butanedione.[3] Another pathway involves biological synthesis in microorganisms like Bacillus subtilis, which uses L-threonine as a starting substrate.[9]

The synthesis of This compound follows similar principles but requires the use of deuterated starting materials. For instance, a chemical synthesis would involve precursors where the relevant methyl groups are already deuterated.

Characterization Techniques

-

Mass Spectrometry (MS) : This is the primary technique for confirming the identity and isotopic purity of TMP-d9. An electron ionization mass spectrum will show a molecular ion peak (M+) at an m/z ratio corresponding to its higher molecular weight (131.22), clearly distinguishing it from the native compound (m/z 122.17).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of protons on the methyl groups, while ²H NMR would confirm the presence and location of deuterium atoms.

-

Gas Chromatography (GC) : GC is used to determine the chemical purity and retention time of the compound. Due to the "deuterium isotope effect," the deuterated standard may have a slightly different retention time than the native analyte, which can be advantageous in preventing signal overlap.[8]

Protocol for Quantitative Analysis of TMP using GC-MS

The following is an example protocol for the quantification of native TMP in a complex matrix (e.g., a fermentation broth or food sample) using TMP-d9 as an internal standard. This protocol is adapted from methodologies used in flavor analysis.[11]

-

Sample Preparation : Homogenize the liquid or solid sample. For solid samples, perform a solvent extraction (e.g., with dichloromethane (B109758) or diethyl ether) to isolate volatile compounds.

-

Internal Standard Spiking : Add a precise and known amount of this compound solution to the prepared sample extract. The amount should be chosen to yield a detector response similar to that of the expected analyte concentration.

-

Injection : Inject 1-2 µL of the final extract into the GC-MS system.

-

GC-MS Instrumentation and Conditions :

-

GC System : Agilent GC-MS or equivalent.

-

Column : DB-WAX capillary column (60 m × 0.25 mm, 0.25 µm film thickness) or similar polar column.[11]

-

Inlet Temperature : 230 °C.[11]

-

Oven Temperature Program :

-

Carrier Gas : Helium at a constant flow rate.

-

MS System :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for highest sensitivity.

-

Monitor m/z for native TMP (e.g., 122 for molecular ion, and other characteristic fragments).

-

Monitor m/z for TMP-d9 (e.g., 131 for molecular ion).

-

-

-

-

Data Analysis :

-

Integrate the peak areas for both the native TMP and the TMP-d9 internal standard at their respective m/z values.

-

Calculate the Response Factor (RF) from a calibration curve prepared with known concentrations of native TMP and a fixed concentration of TMP-d9.

-

Quantify the concentration of TMP in the sample using the formula: Concentration_Analyte = (Area_Analyte / Area_IS) * (1 / RF) * Concentration_IS

-

Visualizations and Workflows

Diagrams are provided to visually represent the logical relationships and experimental workflows discussed.

Caption: Logical relationship between an analyte and its deuterated internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Natural 2,3,5-Trimethyl-Pyrazine manufacturers and suppliers in China - ODOWELL [odowell.com]

- 2. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]

- 3. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. clearsynth.com [clearsynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine, trimethyl- [webbook.nist.gov]

- 11. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu | MDPI [mdpi.com]

An In-depth Technical Guide to the Safety of 2,3,5-Trimethylpyrazine-d9

Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterium-labeled form of 2,3,5-Trimethylpyrazine (B81540), an endogenous metabolite.[1] Stable isotope-labeled compounds are primarily used as tracers for quantification in drug development and metabolic studies.[1] While deuteration can potentially influence pharmacokinetic and metabolic profiles, the fundamental chemical and toxicological properties are generally considered to be similar to the parent compound.[1] This guide summarizes the available safety information for 2,3,5-Trimethylpyrazine to inform on the safe handling and use of its deuterated analogue.

Hazard Identification and Classification

2,3,5-Trimethylpyrazine is classified as a hazardous chemical. The Globally Harmonized System (GHS) classification is summarized below.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2][3][4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3][4] |

| Skin Irritation | 2 | H315: Causes skin irritation.[3] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |

| Specific target organ toxicity - single exposure | 3 | H335: May cause respiratory irritation.[3] |

Signal Word: Warning[2]

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,3,5-Trimethylpyrazine is provided in the table below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, slightly yellow liquid | [5] |

| Molecular Formula | C7H10N2 | [5] |

| Molecular Weight | 122.17 g/mol | [5] |

| Boiling Point | 171.0 - 172.0 °C @ 760 mmHg | [5] |

| Flash Point | 54 °C (129.2 °F) | [5] |

| Specific Gravity/Density | 0.9790 g/cm³ | [5] |

| Solubility | Soluble in water | [5] |

Toxicological Information

The primary toxicological concern is acute oral toxicity.[2][3][4] Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[5] Ingestion of large amounts may lead to central nervous system depression.[5]

Table 3: Acute Toxicity Data

| Route | Species | Value | Source |

| Oral | Rat | LD50 = 806 mg/kg | [4][5] |

Potential Health Effects: [5]

-

Eye Contact: May cause chemical conjunctivitis and corneal damage.

-

Skin Contact: May cause irritation and dermatitis.

-

Inhalation: Vapors may cause dizziness or suffocation. Aspiration may lead to pulmonary edema.

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation and central nervous system depression.

Experimental Protocols

Oral LD50 Study in Rats (as per Moran et al., 1980)

-

Objective: To determine the median lethal dose (LD50) of 2,3,5-trimethylpyrazine following a single oral administration to rats.

-

Methodology:

-

Test Animals: Albino rats of a specified strain, age, and weight range are used. Animals are acclimatized to laboratory conditions.

-

Dosage Preparation: The test substance, 2,3,5-trimethylpyrazine, is prepared in a suitable vehicle (e.g., water, corn oil). A range of dose levels is selected based on preliminary range-finding studies.

-

Administration: The substance is administered by gavage to groups of fasted rats. A control group receives the vehicle only.

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded periodically.

-

Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a standard statistical method (e.g., probit analysis).

-

Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE) Workflow

References

An In-Depth Technical Guide to the Endogenous Metabolite 2,3,5-Trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trimethylpyrazine (B81540) (TMP) is a naturally occurring nitrogen-containing heterocyclic organic compound that has garnered significant interest in the scientific community.[1] While traditionally recognized as a key flavor component in a variety of cooked and fermented foods, emerging evidence suggests it possesses a range of pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of 2,3,5-trimethylpyrazine, with a focus on its biochemical properties, potential therapeutic applications, and the molecular mechanisms underlying its bioactivity. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in this area.

Introduction

2,3,5-Trimethylpyrazine is a member of the pyrazine (B50134) family, a class of compounds known for their aromatic properties.[2] It is formed naturally in food products through the Maillard reaction during heating processes such as baking, roasting, and frying.[3] Beyond its role as a flavor additive, studies on structurally similar pyrazines, particularly tetramethylpyrazine (TMPZ), have revealed significant biological effects, prompting investigation into the therapeutic potential of 2,3,5-trimethylpyrazine. This guide will synthesize the available scientific literature to provide a detailed technical resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Biochemical and Physiological Profile

Biosynthesis and Metabolism

In microorganisms such as Bacillus subtilis, 2,3,5-trimethylpyrazine can be synthesized from L-threonine and D-glucose, with L-threonine-3-dehydrogenase being a key enzyme in this pathway. In humans, TMP is primarily absorbed from the diet and is metabolized in the liver. The main metabolic route involves the oxidation of the methyl groups, leading to the formation of carboxylic acid derivatives which are then excreted in the urine.[4]

Endogenous Status

While 2,3,5-trimethylpyrazine is classified as an endogenous metabolite, its physiological concentrations and specific roles within the human body are not yet well-defined and represent a significant area for future research. It is hypothesized that endogenous pyrazines may play a role in intercellular signaling.

Pharmacological Effects and Mechanisms of Action

The therapeutic potential of 2,3,5-trimethylpyrazine is primarily attributed to its neuroprotective and anti-inflammatory properties. The proposed mechanisms of action are largely extrapolated from studies on the closely related compound, tetramethylpyrazine.

Neuroprotective Effects

2,3,5-Trimethylpyrazine is believed to confer neuroprotection through several mechanisms:

-

Anti-apoptotic Activity: It is proposed that TMP can modulate the expression of key proteins involved in apoptosis. Specifically, it may upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby preventing programmed cell death in neuronal cells.[1][5]

-

Antioxidant Effects via Nrf2 Activation: A probable mechanism for TMP's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, TMP can enhance the cellular defense against oxidative stress, a key contributor to neurodegenerative diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of 2,3,5-trimethylpyrazine are likely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, TMP can suppress the production of inflammatory mediators, thereby mitigating inflammation.

Quantitative Data

The following tables summarize quantitative data from studies on pyrazine derivatives, providing insights into their potency and efficacy. It is important to note that this data is for related compounds and serves as a reference for the potential activity of 2,3,5-trimethylpyrazine.

Table 1: In Vitro Cytotoxicity of a Pyrazine Derivative

| Cell Line | Compound | IC50 (µM) after 72h | Reference |

| K562 (Human Leukemia) | 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | 25 | [1] |

Table 2: In Vivo Anti-inflammatory Activity of Triazine Derivatives ( structurally related heterocyclic compounds)

| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | Reference |

| Derivative 1 | 200 | 96.31 | [9] |

| Derivative 2 | 200 | 72.08 | [9] |

| Derivative 3 | 200 | 99.69 | [9] |

| Indomethacin (B1671933) (Standard) | 10 | 57.66 | [9] |

Detailed Experimental Protocols

The following are detailed protocols adapted from established methodologies for assessing the neuroprotective and anti-inflammatory effects of compounds like 2,3,5-trimethylpyrazine.

In Vitro Neuroprotection Assay: Assessment of Protection Against Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol is designed to evaluate the ability of 2,3,5-trimethylpyrazine to protect neurons from glutamate-induced cell death.

-

Primary Neuronal Culture Preparation:

-

Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat pups.

-

Dissociate the tissue and plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Culture the neurons for 7-10 days to allow for maturation.

-

-

Treatment:

-

Pre-treat the mature neuronal cultures with varying concentrations of 2,3,5-trimethylpyrazine (e.g., 1, 10, 50 µM) for 24 hours.

-

Induce excitotoxicity by exposing the neurons to glutamate (B1630785) (e.g., 100 µM) for 15 minutes.

-

Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of 2,3,5-trimethylpyrazine.

-

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours of recovery, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo anti-inflammatory activity of 2,3,5-trimethylpyrazine.

-

Animals:

-

Use male Wistar rats (180-200g).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Treatment:

-

Administer 2,3,5-trimethylpyrazine orally or intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg) one hour before inducing inflammation.

-

A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin (10 mg/kg).

-

-

Induction and Measurement of Edema:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Quantification of 2,3,5-Trimethylpyrazine in Plasma by GC-MS

This protocol outlines a method for the quantitative analysis of 2,3,5-trimethylpyrazine in biological samples.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated 2,3,5-trimethylpyrazine).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge the samples.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Use a gas chromatograph coupled to a mass spectrometer.

-

Employ a suitable capillary column (e.g., DB-5ms).

-

Set the oven temperature program to achieve optimal separation.

-

Use electron impact ionization and select appropriate ions for quantification in selected ion monitoring (SIM) mode.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Determine the concentration of 2,3,5-trimethylpyrazine in the plasma samples by interpolating from the calibration curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed neuroprotective signaling pathways of 2,3,5-Trimethylpyrazine.

Caption: Proposed anti-inflammatory signaling pathway of 2,3,5-Trimethylpyrazine.

Experimental Workflows

Caption: Workflow for in vitro neuroprotection assessment of 2,3,5-Trimethylpyrazine.

Caption: Workflow for in vivo anti-inflammatory assessment of 2,3,5-Trimethylpyrazine.

Conclusion and Future Directions

2,3,5-Trimethylpyrazine is an intriguing endogenous metabolite with demonstrated and potential pharmacological activities that warrant further investigation. While its role as a flavor compound is well-established, its neuroprotective and anti-inflammatory effects, likely mediated through the modulation of key signaling pathways such as Nrf2 and NF-κB, present exciting opportunities for therapeutic development. The experimental protocols and data presented in this guide provide a framework for future research aimed at elucidating the precise mechanisms of action, defining its pharmacokinetic and pharmacodynamic profiles, and exploring its potential in preclinical models of neurodegenerative and inflammatory diseases. A critical area for future investigation will be to determine the physiological concentrations and roles of endogenous 2,3,5-trimethylpyrazine in health and disease. Such knowledge will be invaluable in understanding its potential as a biomarker and a therapeutic agent.

References

- 1. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dracaenawines.com [dracaenawines.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 6. Tetramethylpyrazine ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

A Technical Guide to the Physical Properties of 2,3,5-Trimethylpyrazine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,3,5-Trimethylpyrazine-d9, a deuterated isotopologue of the naturally occurring flavor and aroma compound, 2,3,5-Trimethylpyrazine. This document is intended for researchers in the fields of pharmacology, analytical chemistry, and food science who utilize stable isotope-labeled compounds.

This compound serves as an invaluable tool in various research applications, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use as a tracer allows for precise quantification in complex matrices during drug development and metabolic studies.[1][2] The deuteration of pharmaceuticals has gained attention for its potential to influence pharmacokinetic and metabolic profiles.[1][2]

Core Physical Properties

The primary physical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated analogue, 2,3,5-Trimethylpyrazine, are also included. The physical properties of the deuterated form are expected to be very similar to the non-deuterated compound, with the most significant difference being the molecular weight.

| Property | This compound | 2,3,5-Trimethylpyrazine |

| Molecular Formula | C₇HD₉N₂[2] | C₇H₁₀N₂[3][4] |

| Molecular Weight | 131.22[2] | 122.17[4][5] |

| CAS Number | 85735-49-5[2] | 14667-55-1[3][4] |

| Appearance | Not specified | Colorless to slightly yellow liquid[3][6] |

| Odor | Not specified | Roasted nut, baked potato odor[3][7] |

| Density | Not specified | 0.979 g/mL at 25 °C[3][4] |

| Boiling Point | Not specified | 171-172 °C[4][8] |

| Melting Point | Not specified | Not applicable (liquid at room temperature) |

| Solubility in Water | Not specified | 1.521e+004 mg/L at 25 °C (estimated)[3][6] |

| Refractive Index | Not specified | 1.5030 to 1.5050 at 20 °C[3] |

| Flash Point | Not specified | 54 °C[4][8] |

Experimental Protocols

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity. A high-resolution mass spectrometer would be used to accurately determine the mass-to-charge ratio of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of the deuterium (B1214612) atoms. ¹H NMR would show a significant reduction in signal intensity corresponding to the deuterated positions, while ²H NMR would show signals for the deuterium nuclei.

-

Gas Chromatography (GC) and Liquid Chromatography (LC): To determine the purity of the compound. These techniques separate the compound from any potential impurities.

-

Differential Scanning Calorimetry (DSC): To determine the melting and boiling points. This technique measures the heat flow into or out of a sample as it is heated or cooled.

-

Pycnometry: To determine the density. A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, so that air bubbles may escape from the apparatus. This device enables a liquid's density to be measured accurately.

-

Refractometry: To determine the refractive index. A refractometer measures the extent to which light is bent when it moves from air into a sample and is typically used to determine the refractive index of a liquid sample.

Applications in Research

The primary application of this compound is as an internal standard in quantitative analytical methods. The workflow for such an application is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 4. 2,3,5-Trimethylpyrazine 99 14667-55-1 [sigmaaldrich.com]

- 5. Pyrazine, trimethyl- [webbook.nist.gov]

- 6. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]

- 7. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3,5-Trimethylpyrazine-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine-d9 is the deuterium-labeled form of 2,3,5-trimethylpyrazine (B81540), a naturally occurring volatile compound found in a variety of roasted, baked, and fermented foods, contributing to their characteristic nutty, cocoa, and coffee-like aromas. Due to its chemical similarity to its non-deuterated counterpart, this compound serves as an invaluable internal standard for quantitative analysis in various scientific disciplines. Its use in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy allows for precise and accurate quantification of 2,3,5-trimethylpyrazine in complex matrices.[1][2] This guide provides a comprehensive overview of the technical details of this compound, including its synthesis, analytical data, experimental protocols for its use, and its biological relevance.

Physicochemical Properties and Analytical Data

The physicochemical properties of this compound are nearly identical to those of the unlabeled compound, with the key difference being its increased molecular weight due to the nine deuterium (B1214612) atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry-based methods.

Table 1: Physicochemical Properties of 2,3,5-Trimethylpyrazine and its Deuterated Analog

| Property | 2,3,5-Trimethylpyrazine | This compound |

| Molecular Formula | C₇H₁₀N₂ | C₇HD₉N₂ |

| Molecular Weight | 122.17 g/mol | 131.22 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 171-172 °C | Not specified, expected to be similar to the unlabeled compound |

| Density | 0.979 g/mL at 25 °C | Not specified, expected to be similar to the unlabeled compound |

| Refractive Index | n20/D 1.5040 | Not specified, expected to be similar to the unlabeled compound |

| CAS Number | 14667-55-1[3] | 85735-49-5[2] |

Table 2: Spectroscopic Data for 2,3,5-Trimethylpyrazine (for reference)

| Spectroscopic Data | Values |

| ¹H NMR (90 MHz, CDCl₃) | δ 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H)[4] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08[4] |

| Mass Spectrum (EI) | m/z (% relative intensity): 122 (M+, 100), 121 (45), 80 (25), 53 (20), 42 (35)[5] |

Table 3: Isotopic Purity of a Similar Deuterated Standard

| Compound | Isotopic Enrichment |

| 2,3,5-Trimethylpyrazine-d10 | ≥ 98 atom % D[6] |

Note: The isotopic purity of this compound is expected to be similarly high, typically >98 atom % D, to ensure its utility as an internal standard.

Synthesis of this compound

A confirmed, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be adapted from the known synthesis of its non-deuterated analog and other deuterated pyrazines. The synthesis of 2,3,5-trimethylpyrazine typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[3] For the deuterated version, deuterated starting materials would be required. A potential synthetic workflow is outlined below.

Caption: Hypothetical synthesis of this compound.

Detailed Hypothetical Protocol:

-

Synthesis of 2,3,5-trimethyl-5,6-dihydropyrazine-d6: 2,3-Butanedione-d6 is reacted with 1,2-diaminopropane in an appropriate solvent (e.g., ethanol) at a controlled temperature. The molar ratio of the reactants would be optimized, typically with a slight excess of the diamine.[3]

-

Dehydrogenation to 2,3,5-Trimethylpyrazine-d6: The resulting dihydropyrazine is oxidized to the aromatic pyrazine. This can be achieved using various oxidizing agents or through catalytic dehydrogenation.[3]

-

Introduction of the final d3-methyl group: A subsequent reaction with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), in the presence of a suitable catalyst could introduce the final deuterated methyl group. The exact position of this methylation would depend on the reaction conditions and the reactivity of the pyrazine ring. A more direct approach would involve starting with appropriately deuterated precursors that already contain all the necessary carbon and deuterium atoms in the correct positions.

Experimental Protocols for Use as an Internal Standard

This compound is primarily used as an internal standard in quantitative analytical methods. The following is a general protocol for its use in the analysis of 2,3,5-trimethylpyrazine in a food matrix (e.g., coffee) by GC-MS.

Caption: General workflow for quantification.

Detailed Protocol for Coffee Analysis:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL. From this, prepare a working solution at a lower concentration (e.g., 10 µg/mL).

-

Sample Preparation: Brew coffee according to a standardized procedure. Allow the coffee to cool to room temperature.

-

Spiking: To a known volume of coffee (e.g., 10 mL), add a precise amount of the this compound internal standard working solution to achieve a final concentration relevant to the expected analyte concentration (e.g., 100 ng/mL).

-

Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME): Place the spiked coffee sample in a headspace vial. Add salt (e.g., NaCl) to increase the volatility of the analytes. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Liquid-Liquid Extraction (LLE): Alternatively, extract the spiked coffee sample with a water-immiscible organic solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

Injection: Desorb the SPME fiber in the hot GC inlet or inject the LLE extract.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column). A typical temperature program could be: start at 40°C for 3 minutes, ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min and hold for 10 minutes.[7]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor the molecular ion for 2,3,5-trimethylpyrazine (m/z 122) and for this compound (m/z 131). Also, monitor characteristic fragment ions for confirmation.

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of 2,3,5-trimethylpyrazine and a constant concentration of this compound.

-

Calculation: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of 2,3,5-trimethylpyrazine in the sample by using the response ratio from the sample and the calibration curve.

-

Biological Significance and Metabolism

2,3,5-Trimethylpyrazine is a significant flavor compound that is readily absorbed after consumption of foods and beverages containing it. The metabolism of 2,3,5-trimethylpyrazine in humans primarily involves oxidation of the methyl groups.

Caption: Metabolic pathway of 2,3,5-Trimethylpyrazine.

Studies on human urine after coffee consumption have identified several key metabolites of 2,3,5-trimethylpyrazine. The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid, forming various dimethylpyrazine-carboxylic acid isomers. Further metabolism can occur through conjugation with glucuronic acid or sulfate, although these appear to be minor pathways.[8] The use of this compound can aid in metabolic studies by allowing for the clear differentiation of the administered compound and its metabolites from endogenous sources.

Conclusion

This compound is an essential tool for researchers and scientists in fields ranging from food science to drug development. Its utility as an internal standard enables the precise and accurate quantification of its non-deuterated analog, a key flavor and aroma compound. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, detailed protocols for its application, and its biological fate. The continued use of such stable isotope-labeled standards will undoubtedly contribute to a deeper understanding of the role of compounds like 2,3,5-trimethylpyrazine in food, nutrition, and human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 4. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazine, trimethyl- [webbook.nist.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

The Ubiquitous Flavor Compound: An In-depth Guide to 2,3,5-Trimethylpyrazine in Food

A Technical Resource for Researchers and Food Industry Professionals

2,3,5-Trimethylpyrazine (B81540) is a key volatile heterocyclic nitrogen compound that significantly contributes to the desirable roasted, nutty, and earthy aromas of a wide variety of thermally processed and fermented foods.[1][2][3] Its presence is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[3][4] This technical guide provides a comprehensive overview of the occurrence of 2,3,5-trimethylpyrazine in various food products, its formation pathways, and the analytical methodologies used for its quantification.

Occurrence and Quantitative Data

2,3,5-Trimethylpyrazine has been identified in a vast array of food matrices, where its concentration can vary significantly depending on the raw materials, processing conditions (such as temperature and time), and fermentation processes.[5][6][7] The compound is a potent flavorant, with a very low odor threshold, making even trace amounts impactful on the final sensory profile of a food product.[2]

Below is a summary of the reported concentrations of 2,3,5-trimethylpyrazine in various foodstuffs:

| Food Product | Concentration | Reference |

| Roasted Arabica Coffee Beans | 0.48 mg/100 g | [5] |

| Roasted Coffee Powder | 1 - 6.7 mg/kg | [3] |

| Coffee Brew | 4.08 µM | [1] |

| Soy Sauce Aroma Type Baijiu | 317 - 1755 µg/L | [8] |

| Fermented Wheat Medium (by Bacillus amyloliquefaciens) | 0.446 ± 0.052 mg/g | [6] |

Formation Pathways of 2,3,5-Trimethylpyrazine

The primary route for the formation of 2,3,5-trimethylpyrazine in food is the Maillard reaction.[3][4] This non-enzymatic browning reaction is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar.[9] Subsequent complex reactions, including Strecker degradation, lead to the formation of α-dicarbonyl compounds like methylglyoxal (B44143) and glyoxal, which are key precursors for pyrazine (B50134) synthesis.[4][10]

Microbial activity is another significant pathway for the formation of 2,3,5-trimethylpyrazine, particularly in fermented foods.[3][6] Certain bacteria, such as Bacillus subtilis and Bacillus amyloliquefaciens, can produce this compound through their metabolic processes.[6][11]

Below is a simplified representation of the Maillard reaction pathway leading to the formation of 2,3,5-trimethylpyrazine.

Experimental Protocols for Quantification

The accurate quantification of 2,3,5-trimethylpyrazine in complex food matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most commonly employed techniques.[1][8] Sample preparation is a critical step to isolate the volatile pyrazine from the non-volatile food components.

Key Experimental Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This technique is widely used for the analysis of volatile and semi-volatile compounds in food.

-

Sample Preparation: A known amount of the homogenized food sample is placed in a sealed vial. For solid samples, a liquid (e.g., water or a salt solution) may be added to create a slurry. An internal standard (e.g., a deuterated analog of the analyte) is added for accurate quantification.

-

Extraction: The vial is heated to a specific temperature to promote the release of volatile compounds into the headspace. An SPME fiber coated with a suitable stationary phase is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation. The separated compounds are subsequently detected and quantified by a mass spectrometer.

2. Stable Isotope Dilution Analysis (SIDA) with UHPLC-MS/MS

SIDA is a highly accurate quantification method that uses a stable isotope-labeled version of the analyte as an internal standard.

-

Sample Preparation: A specific amount of the food sample (e.g., coffee brew) is spiked with a known concentration of the isotopically labeled internal standard (e.g., d3-2,3,5-trimethylpyrazine).[1]

-